tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate

Description

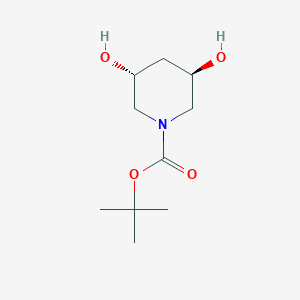

tert-Butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a six-membered nitrogen-containing ring with hydroxyl groups at the 3R and 5R positions and a tert-butyl carbamate protecting group at the 1-position. Its molecular formula is C₁₀H₁₉NO₄, with a molar mass of 217.26 g/mol . Piperidine derivatives are widely studied for their roles as glycosidase inhibitors, enzyme modulators, and intermediates in organic synthesis.

Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refinement and analysis .

Properties

IUPAC Name |

tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUUHOYXJWSXIA-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271240-62-0 | |

| Record name | tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate typically involves the use of chiral catalysts and protecting groups to ensure the desired stereochemistry. One common method involves the condensation of 1-tert-butoxy-1,3-dimethylsiloxy-1,3-butadiene with 3-phthaloyl imino propionaldehyde in the presence of a chiral catalyst. The resulting chiral compound is then reduced using a carboxylic chiral reducing agent to yield the target compound .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This often involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is as an intermediate in the synthesis of therapeutic agents.

Synthesis of Atorvastatin

Atorvastatin, a widely used cholesterol-lowering medication, utilizes this compound as a precursor. The synthesis involves several steps where this compound serves as a chiral building block. The process is characterized by:

- Chiral Catalysis : The compound is synthesized using chiral catalysts that enhance the selectivity and yield of the desired enantiomer.

- Reduction Reactions : Subsequent reduction steps convert intermediates into final products with high efficacy.

Case Study : A method described in a patent outlines the preparation of this compound for synthesizing atorvastatin. The process involves using 1-tert-butoxy-1,3-butadiene and 3-phthalimide-based propionic aldehyde as starting materials, leading to a cost-effective synthetic route with high industrial applicability .

| Step | Reaction Conditions | Yield |

|---|---|---|

| Chiral condensation | Room temperature overnight | High |

| Reduction | Use of chiral reducing agents | High |

Other Pharmaceutical Intermediates

Beyond atorvastatin, this compound is also utilized in synthesizing other bioactive compounds. It has been linked to the development of various lipid-lowering agents and other therapeutic drugs targeting metabolic disorders.

Chemical Synthesis Applications

The compound's versatility extends to its role in organic synthesis beyond pharmaceuticals. It acts as a crucial building block in creating complex organic molecules.

Synthesis of Heterocycles

The compound can be employed in synthesizing heterocyclic compounds that exhibit biological activity. Its hydroxyl groups facilitate further functionalization, allowing chemists to modify its structure for specific applications.

Development of Chiral Auxiliaries

This compound can serve as a chiral auxiliary in asymmetric synthesis processes. This application is vital for producing enantiomerically pure compounds essential in drug development.

Mechanism of Action

The mechanism of action of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive molecules. The compound interacts with specific enzymes and receptors, modulating their activity and leading to the desired therapeutic effects. The molecular targets and pathways involved depend on the specific bioactive molecule being synthesized.

Comparison with Similar Compounds

Stereoisomeric Comparison: (3R,5R) vs. (3S,5S) Isomers

The (3S,5S)-stereoisomer of this compound (CAS: 2382089-24-7) shares identical molecular formula and molar mass but differs in stereochemistry. Key differences include:

- Synthesis : Stereoselective synthesis routes are required to isolate specific enantiomers. The (3S,5S) isomer is synthesized using D-glucose-derived starting materials, while the (3R,5R) form may involve enantiomeric pathways.

- Biological Activity: Stereochemistry profoundly impacts enzyme interactions. For example, glycosidase inhibitors like 1-deoxynojirimycin (DNJ) exhibit stereospecific binding; similar effects are expected for these isomers .

- Physical Properties : Differences in crystal packing and hydrogen bonding (e.g., melting points, solubility) arise from stereochemistry. The (3S,5S) isomer’s crystal structure may adopt distinct conformations compared to the (3R,5R) form .

Table 1: Stereoisomer Comparison

Piperidine vs. Pyrrolidine Derivatives

Piperidine (6-membered) and pyrrolidine (5-membered) rings exhibit distinct conformational and electronic properties:

- Ring Size Effects : Piperidine derivatives like the target compound have greater conformational flexibility, while pyrrolidine derivatives (e.g., BR13 and bulgecinine) adopt more rigid, puckered structures. This affects binding to enzyme active sites .

- Hydrogen Bonding : The (3R,5R)-dihydroxy configuration allows for extensive hydrogen bonding (up to 5 bonds per molecule in related compounds), enhancing solubility and crystallinity. Pyrrolidine derivatives like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid form similar networks but with fewer hydroxyl groups .

Table 2: Ring Size Comparison

Functional Group Variations

- tert-Butyl Carbamate : This group in the target compound increases lipophilicity compared to carboxylic acid derivatives like BR13 or hydroxymethyl-substituted pyrrolidines. This may enhance blood-brain barrier penetration or metabolic stability.

- Hydroxymethyl vs. Hydroxyl : Bulgecinine lacks a hydroxyl group (deoxy analog), reducing polarity and hydrogen bonding capacity, which correlates with its role in antibiotic activity .

Biological Activity

tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This compound belongs to the family of piperidine derivatives and has been studied for its various biological properties, including its effects on neurotransmitter systems and potential therapeutic applications.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- CAS Number : 1271240-62-0

- Purity : ≥97%

The biological activity of this compound is primarily attributed to its interaction with GABA receptors. Research indicates that compounds in this class can act as allosteric modulators of GABA_B receptors, which play a crucial role in the central nervous system's regulation of anxiety and mood disorders. These interactions can enhance the efficacy of GABA, leading to increased inhibition of neuronal excitability .

Neuropharmacological Studies

Studies have shown that this compound exhibits anxiolytic-like effects in animal models. For instance, in vivo experiments demonstrated that this compound could enhance the anxiolytic properties of baclofen, a known GABA_B receptor agonist. The results indicated a significant reduction in anxiety-like behaviors in treated subjects compared to controls .

Table 1: Summary of Biological Activities

Case Studies

In a notable study focusing on the anxiolytic properties of similar piperidine derivatives, researchers utilized behavioral assays such as the elevated plus maze and open field tests to evaluate anxiety levels in rodents. The administration of this compound resulted in a statistically significant increase in time spent in open arms and reduced locomotor activity, suggesting an anxiolytic effect .

Research Findings

Recent findings indicate that derivatives of this compound may also exhibit neuroprotective properties. In vitro studies have shown that these compounds can reduce oxidative stress markers and promote cell survival under neurotoxic conditions. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Q & A

Basic Questions

Q. What are the key steps in synthesizing tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate, and how is its structure confirmed?

- Answer : The synthesis typically involves protecting group strategies and stereoselective hydroxylation. For example, analogous piperidine carboxylates are synthesized via nucleophilic substitution or coupling reactions using tert-butoxycarbonyl (Boc) protection. Characterization relies on NMR (¹H/¹³C) and mass spectrometry (ESI-MS). For instance, tert-butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate was confirmed by ¹H NMR (δ 1.4–1.5 ppm for Boc protons) and ESI-MS (m/z 353.2 [M+H]⁺) .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Answer : The compound is stable under inert conditions (dry, 2–8°C) but degrades in the presence of strong oxidizing agents. Storage in amber glass vials with desiccants is advised. Stability data for similar Boc-protected piperidines indicate decomposition at >40°C or prolonged exposure to moisture .

Q. How should researchers handle this compound safely in the laboratory?

- Answer : Use nitrile gloves, safety goggles, and respiratory protection (FFP2 masks). Ensure access to eyewash stations and avoid contact with heat sources. Occupational exposure limits for analogous compounds suggest a threshold of 0.1 mg/m³ .

Advanced Research Questions

Q. How can reaction parameters (e.g., temperature, catalysts) be optimized to improve synthesis yield?

- Answer : Yields for Boc-protected piperidines are sensitive to temperature and catalysts. For example, tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate was synthesized at 0–20°C using DMAP and triethylamine in dichloromethane, achieving >70% yield. Lower temperatures reduce side reactions, while excess base enhances nucleophilic substitution efficiency .

Q. What analytical methods resolve contradictions in stereochemical assignments for diastereomers of this compound?

- Answer : Chiral HPLC with polarimetric detection or NOESY NMR can distinguish diastereomers. For (3R,5R)- vs. (3S,5S)-configurations, cross-peaks in NOESY spectra between axial protons (e.g., H-3 and H-5) confirm spatial proximity .

Q. What mechanistic insights explain the reactivity of the Boc-protected hydroxyl groups in downstream modifications?

- Answer : The Boc group stabilizes the piperidine nitrogen, enabling selective functionalization of hydroxyl groups. For example, tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate undergoes Suzuki-Miyaura coupling at the boronate ester, leaving the Boc group intact. DFT studies suggest electron-withdrawing Boc protection reduces nitrogen basicity, favoring hydroxyl reactivity .

Q. How can this compound serve as an intermediate in drug discovery?

- Answer : It is a precursor for kinase inhibitors or protease modulators. For instance, tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate was used to develop antiviral agents targeting RNA polymerases. The Boc group is cleaved in situ with TFA to generate free amines for further coupling .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.